A Technical Guide to Tri(Amino-PEG3-amide)-amine TFA: Structure, Properties, and Applications in Drug Discovery
A Technical Guide to Tri(Amino-PEG3-amide)-amine TFA: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt, a branched polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of novel therapeutics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Data
Tri(Amino-PEG3-amide)-amine TFA is a water-soluble, trifunctional linker molecule. Its structure features a central tertiary amine branched into three arms, each terminating with a primary amine. These arms consist of a PEG3 (three polyethylene glycol units) spacer connected via an amide bond. The presence of the TFA salt improves the compound's handling and solubility.
The key quantitative data for Tri(Amino-PEG3-amide)-amine TFA are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) | [1] |
| CAS Number | 2523025-40-1 | [1][2][3] |
| SMILES | O=C(CCOCCOCCOCCN)NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O | [1][4] |
| Property | Value | Source |
| Molecular Formula | C33H69N7O12 | [1][3][4] |
| Molecular Weight | ~756 g/mol | [3][5] |
| Purity | >95% - 98% | [1][3][4] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C | [3] |
Chemical Structure Visualization
The chemical structure of the core amine is depicted below. The terminal primary amines are the reactive sites for conjugation, while the central tertiary amine acts as a branch point. The PEG3 linkers contribute to the molecule's solubility and biocompatibility.
Caption: Chemical structure of the Tri(Amino-PEG3-amide)-amine core.
Experimental Protocols and Applications
While specific, detailed synthesis protocols for Tri(Amino-PEG3-amide)-amine TFA are proprietary to chemical suppliers, its utility is defined by the reactivity of its terminal primary amine groups. These groups readily participate in several common bioconjugation reactions.
General Experimental Reactivity:
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Amide Bond Formation: The primary amine groups react with carboxylic acids, or more efficiently with activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is the most common application for conjugating this linker to proteins, peptides, or other molecules containing a carboxyl group.[2][3] Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate this reaction.[6]
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Reductive Amination: The amine groups can react with aldehydes and ketones to form an intermediate imine, which is then reduced to a stable amine linkage. This method is useful for conjugating the linker to molecules with carbonyl functionalities.[2][3][6]
Primary Application: PROTAC Development
Tri(Amino-PEG3-amide)-amine is extensively used as a PEG-based linker in the synthesis of PROTACs.[2][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]
The branched nature of Tri(Amino-PEG3-amide)-amine allows for the potential to create multi-specific PROTACs or to attach multiple ligands to improve binding affinity or solubility. The PEG spacers enhance the aqueous solubility of the final PROTAC molecule and provide optimal spacing between the target protein ligand and the E3 ligase ligand.
A generalized workflow for the synthesis of a PROTAC using this linker is illustrated below.
Caption: Generalized workflow for PROTAC synthesis.
Conclusion
Tri(Amino-PEG3-amide)-amine TFA is a versatile and valuable tool in modern drug discovery and chemical biology. Its branched structure, coupled with the advantageous properties of PEG linkers, makes it particularly well-suited for the construction of complex biomolecules such as PROTACs. The high reactivity of its terminal amine groups allows for straightforward conjugation to a wide range of ligands, facilitating the rapid development of novel therapeutic candidates. Researchers and drug development professionals can leverage the properties of this linker to enhance the solubility, stability, and pharmacokinetic profiles of their molecules of interest.
References
- 1. Tri(Amino-PEG3-amide)-amine TFA salt 95.00% | CAS: 2523025-40-1 | AChemBlock [achemblock.com]
- 2. Tri(Amino-PEG3-amide)-amine | 2523025-40-1 [chemicalbook.com]
- 3. Tri(Amino-PEG3-amide)-amine, 2523025-40-1 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 6. Tri(Amino-PEG3-amide)-amine TFA salt | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
